molecular formula C9H9ClO3 B2541812 2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone CAS No. 60965-23-3

2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone

Cat. No.: B2541812
CAS No.: 60965-23-3
M. Wt: 200.62
InChI Key: BTWDXOZPMSQGQE-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9ClO3 It is a derivative of acetophenone and features a chloro group, a hydroxy group, and a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone can be synthesized through the reaction of chloroacetyl chloride with 4-methoxyphenol in the presence of a base such as aluminum chloride in carbon disulfide . The reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained with high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted ethanone derivatives.

    Oxidation: Conversion to this compound.

    Reduction: Formation of 2-chloro-1-(2-hydroxy-4-methoxyphenyl)ethanol.

Scientific Research Applications

2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The chloro group can participate in electrophilic substitution reactions, while the hydroxy and methoxy groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWDXOZPMSQGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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